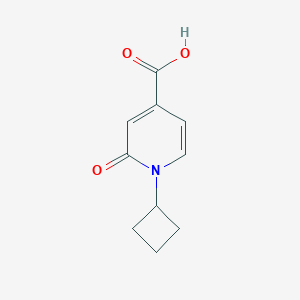

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another approach is the one-pot synthesis involving the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Meldrum’s acid, triethyl orthoformate, aniline, and active methylene nitriles . Reaction conditions often involve the use of organic solvents, acidic or basic environments, and controlled temperatures.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful as drug precursors or perspective ligands .

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study evaluated several analogs against Gram-negative and Gram-positive bacteria, revealing that certain derivatives demonstrated strong activity against Staphylococcus aureus, a common pathogenic bacterium. The 2-pyridone structure is noted for its role in the development of antimicrobial agents .

Anticancer Potential

Recent investigations have focused on the cytotoxic effects of dihydropyridine derivatives against various cancer cell lines. For instance, compounds containing the dihydropyridine core have been tested for their ability to inhibit tumor growth in human glioblastoma and prostatic adenocarcinoma cells. Results indicated that some derivatives achieved over 50% inhibition in specific cancer cell lines, suggesting potential as anticancer agents .

Inhibition of Multidrug Resistance

The compound's ability to prevent multidrug resistance in tumors has been explored through in silico studies. Docking studies with proteins related to apoptosis pathways indicated that certain derivatives could interact effectively with PARP-1 protein, a target for cancer therapy .

Material Science Applications

Beyond medicinal chemistry, this compound is also being investigated for its utility in material science:

Synthesis of Functional Materials

The compound's unique structure makes it suitable for synthesizing functional materials with specific electronic and optical properties. Research has shown that modifications to the dihydropyridine scaffold can lead to materials with enhanced performance characteristics for applications in organic electronics and photonics .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine were synthesized and tested against multiple bacterial strains. The study concluded that certain modifications significantly enhanced antimicrobial potency, particularly against resistant strains of Staphylococcus aureus. This highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

A series of cytotoxicity assays were conducted on human cancer cell lines using derivatives of the compound. The results demonstrated substantial cytotoxic effects on glioblastoma cells, suggesting that these compounds could be further developed into effective antineoplastic agents. The research emphasizes the need for further investigation into their mechanisms of action and potential side effects .

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to act as potent small molecule cyclic urea activators of STING, checkpoint kinase 1 (CHK1) inhibitors, and acetyl-CoA-carboxylase (ACC) inhibitors . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid include other dihydropyridine derivatives such as 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Uniqueness: What sets this compound apart from its similar compounds is its unique cyclobutyl group, which can influence its chemical reactivity and biological activity

Actividad Biológica

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CBODP) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of CBODP, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 1439900-10-3

- Structure : The compound features a pyridine ring fused with a cyclobutyl group and an oxo group, contributing to its biological activity.

Pharmacological Effects

CBODP has been studied for various biological activities, including:

- Antioxidant Activity : Research indicates that CBODP exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neuroprotective applications where oxidative damage is a concern.

- Antimicrobial Properties : Preliminary studies suggest that CBODP possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies have demonstrated that CBODP can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activities of CBODP can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CBODP has shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound may modulate signaling pathways related to apoptosis and cell survival, particularly through the NF-kB pathway.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of CBODP using DPPH and ABTS assays. Results indicated that CBODP scavenged free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential for use in formulations aimed at reducing oxidative stress.

Study 2: Antimicrobial Efficacy

In a controlled experiment, CBODP was tested against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent antimicrobial activity. Further investigations into the mode of action revealed that CBODP disrupts membrane integrity.

Data Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 30 µg/mL |

| Antimicrobial | MIC Assay | MIC = 50 µg/mL (E. coli, S. aureus) |

| Anti-inflammatory | Cytokine Assay | Reduced IL-6 and TNF-alpha levels by 40% |

Propiedades

IUPAC Name |

1-cyclobutyl-2-oxopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOWVPTYABNMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC(=CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.